N-Cyclohexyl-2-benzothiazolesulfenamide

Vue d'ensemble

Description

Méthodes De Préparation

Thiohexam peut être synthétisé par diverses méthodes, notamment :

Oxydation à l'hypochlorite de sodium : Cette méthode implique l'oxydation de composés précurseurs à l'aide d'hypochlorite de sodium.

Oxydation catalytique à l'oxygène : Cette méthode utilise l'oxygène comme agent oxydant en présence d'un catalyseur.

Oxydation électrolytique : Cette méthode implique l'utilisation d'un courant électrique pour piloter le processus d'oxydation.

Processus d'oxydation au chlore : Cette méthode utilise le chlore comme agent oxydant.

Oxydation au peroxyde d'hydrogène : Cette méthode implique l'utilisation de peroxyde d'hydrogène comme agent oxydant.

Analyse Des Réactions Chimiques

Hypochlorite Oxidation Method

Reaction Overview :

Cyclohexylamine reacts with sodium hypochlorite in an aqueous phase to form N-chlorocyclohexylamine, which is then reacted with 2-mercaptobenzothiazole (MBT) or 2,2'-dibenzothiazyl disulfide (MBTS) in an organic solvent.

Key Steps :

-

Dissolve cyclohexylamine in an inert organic solvent (e.g., toluene).

-

Add sodium hypochlorite under agitation to form N-chlorocyclohexylamine, which partitions into the organic phase.

-

React with MBT or MBTS to yield CBS.

Advantages :

-

Avoids aqueous-phase filtration and drying steps.

-

Produces free-flowing, non-dusting flakes via solvent evaporation .

Reaction Data :

| Reagent | Amount (mol) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Cyclohexylamine | 0.70 | 5–7 | 99.5 |

| Sodium hypochlorite | 0.64 | 5–7 | |

| MBT | 0.34 | 5–7 |

Catalytic Oxidation with Oxygen

Reaction Overview :

A continuous microfluidic process uses pure oxygen to oxidize MBT and cyclohexylamine, catalyzed by copper acetate.

Key Steps :

-

Segmented gas-liquid flow in capillary microreactors enhances mass transfer.

-

Reaction at 60–80°C under 0.4 MPa oxygen pressure.

Efficiency Metrics :

Catalyst-Based Method (No Oxidant)

Reaction Overview :

Benzothiazole disulfide (DM) reacts with cyclohexylamine in the presence of a reusable base catalyst (e.g., sodium hydroxide).

Key Steps :

-

Dissolve DM and cyclohexylamine in water.

-

Add catalyst (5–30% of DM weight).

-

Heat to 80–85°C for 1 hour.

Performance :

| Catalyst | Yield (%) | Melting Point (°C) | Methanol Insolubles (%) |

|---|---|---|---|

| Sodium hydroxide | 99.5 | 103 | 0.1 |

| Potassium hydroxide | 98.5 | 100 | 0.12 |

| Tetramethylammonium hydroxide | 98.0 | 99.5 | 0.2 |

Advantages :

Reaction Mechanism

The CBS synthesis involves oxidative coupling of cyclohexylamine with benzothiazole derivatives. A simplified mechanism:

-

Oxidation of MBT to form a thiolate intermediate.

-

Nucleophilic attack by cyclohexylamine.

Kinetic Analysis :

Comparative Analysis of Methods

| Parameter | Hypochlorite | Catalytic Oxidation | Catalyst-Based |

|---|---|---|---|

| Yield | 99.5% | 87% | 98–99.5% |

| Reaction Time | 4 hours | 200 seconds | 2 hours |

| Wastewater Generation | High | Moderate | None |

| Catalyst Reusability | No | No | Yes |

Applications De Recherche Scientifique

Thiohexam has several scientific research applications, including:

Rubber Industry: Thiohexam is primarily used as a rubber cure accelerator, enhancing the vulcanization process of rubber.

Allergen Testing: Thiohexam is used in clinical patch tests to identify sensitivity to this compound, aiding in the diagnosis of allergic contact dermatitis.

Dermatological Research: Thiohexam is studied for its effects as a dermatological sensitizer, contributing to research on skin allergies and sensitivities.

Mécanisme D'action

The exact mechanism of action of Thiohexam is not fully understood. it is known to act as a rubber cure accelerator by facilitating the cross-linking of rubber molecules during the vulcanization process . As an allergen and dermatological sensitizer, Thiohexam can trigger immune responses in sensitive individuals, leading to allergic contact dermatitis .

Comparaison Avec Des Composés Similaires

Thiohexam peut être comparé à d'autres accélérateurs de vulcanisation du caoutchouc, tels que :

2-Mercaptobenzothiazole : Un autre accélérateur de vulcanisation du caoutchouc avec des applications similaires mais des propriétés chimiques différentes.

Disulfure de 2,2'-dibenzothiazyl : Un composé utilisé dans l'industrie du caoutchouc avec des fonctions similaires mais des caractéristiques chimiques distinctes.

Monosulfure de tétraméthylthiuram : Un autre accélérateur de vulcanisation du caoutchouc avec des propriétés et des applications uniques.

Thiohexam est unique en raison de sa structure chimique spécifique et de son double rôle d'accélérateur de vulcanisation du caoutchouc et de sensibilisant dermatologique .

Activité Biologique

N-Cyclohexyl-2-benzothiazolesulfenamide (CBS) is a chemical compound primarily recognized for its role as a vulcanization accelerator in rubber production. Its biological activity has garnered attention due to its implications in human health and environmental safety. This article explores the compound's biological properties, including toxicity, genotoxicity, and potential health effects, supported by relevant data and research findings.

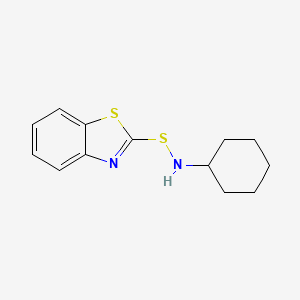

Chemical Structure and Properties

This compound is a sulfenamide derivative characterized by the presence of a benzothiazole ring. Its structural formula can be represented as follows:

This compound is known for its stability and effectiveness as a rubber accelerator, which has led to its widespread use in various industrial applications.

Acute Toxicity

The acute toxicity of CBS has been assessed in various studies. The oral LD50 (lethal dose for 50% of the population) in rats is reported to be greater than 1,000 mg/kg, indicating low acute toxicity levels. Additionally, dermal exposure in rabbits resulted in an LD50 greater than 2,000 mg/kg, further suggesting a low risk of acute toxicity through skin contact .

Table 1: Acute Toxicity Data of this compound

| Route of Administration | Animal Model | LD50 Value (mg/kg) |

|---|---|---|

| Oral | Rat | >1,000 |

| Dermal | Rabbit | >2,000 |

Reproductive and Developmental Toxicity

In repeated dose studies, the no-observed-adverse-effect level (NOAEL) for reproductive and developmental toxicity was established at 100 mg/kg/day. Observations included salivation and decreased locomotor activity in rats at higher doses. Histopathological examinations revealed significant kidney damage at doses of 100 mg/kg and above .

Genotoxicity Studies

Genotoxicity assessments have shown CBS to induce chromosomal aberrations in cultured Chinese hamster lung (CHL/IU) cells. These findings raise concerns regarding its potential mutagenic effects, although specific mechanisms remain to be elucidated .

Table 2: Genotoxicity Findings

| Test Type | Result |

|---|---|

| Chromosomal Aberration Test | Positive (induced chromosomal aberrations) |

Sensitization Potential

CBS has been implicated in contact allergies. In patch testing studies, it was found that CBS can sensitize individuals, leading to allergic contact dermatitis. The prevalence of positive reactions in certain populations indicates its relevance as a skin sensitizer .

Industrial Use

CBS is predominantly used as a vulcanization accelerator in rubber manufacturing. Its effectiveness enhances the mechanical properties of rubber products, making it essential in the production of tires and other rubber goods .

Environmental Impact

The environmental persistence of CBS has been evaluated, noting that it can hydrolyze into potentially harmful metabolites. This raises concerns about its long-term effects on ecosystems and necessitates further research into its environmental fate .

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-2-ylsulfanyl)cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S2/c1-2-6-10(7-3-1)15-17-13-14-11-8-4-5-9-12(11)16-13/h4-5,8-10,15H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQZTKGFXNUBJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NSC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020360 | |

| Record name | N-Cyclohexyl-2-benzothiazolesulfenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Cream-colored solid; [HSDB] Off-white powder or white to off-white granules; [MSDSonline] | |

| Record name | 2-Benzothiazolesulfenamide, N-cyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiohexam | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4597 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

INSOL IN WATER; SOL IN BENZENE | |

| Record name | 2-(CYCLOHEXYLAMINOTHIO)BENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2868 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.27 | |

| Record name | 2-(CYCLOHEXYLAMINOTHIO)BENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2868 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CREAM-COLORED POWDER | |

CAS No. |

95-33-0 | |

| Record name | Accelerator CZ | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiohexam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiohexam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14200 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thiohexam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzothiazolesulfenamide, N-cyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Cyclohexyl-2-benzothiazolesulfenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyclohexylbenzothiazole-2-sulfenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-CYCLOHEXYL-2-BENZOTHIAZOSULFENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UCA53G94EV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(CYCLOHEXYLAMINOTHIO)BENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2868 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

93-100 °C | |

| Record name | 2-(CYCLOHEXYLAMINOTHIO)BENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2868 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of CBS in material science?

A1: CBS is a key component in formulating rubber materials for various applications. In agricultural radial tire tread rubber, CBS contributes to the tire's puncture resistance, operational stability, self-cleaning properties, and extended service life []. It's also used in sound barrier films, particularly for its role in crosslinking chloroprene resins, enhancing the film's fire resistance and acoustic insulation properties [].

Q2: How does CBS contribute to the properties of cured rubber?

A2: CBS plays a crucial role in the formation of sulfur bridges during vulcanization, directly impacting the final properties of the rubber. Studies using pyrolysis gas chromatography have shown that CBS, in conjunction with sulfur, leads to a distinct yield of pyrolysis products like CS2 and thiophenes, indicating a specific crosslinking mechanism []. These sulfur bridges are essential for the desired mechanical strength, elasticity, and resilience of vulcanized rubber.

Q3: How does the presence of CBS impact the crosslinking efficiency of rubber compounds?

A3: CBS exhibits a significant influence on the crosslinking efficiency in NBR vulcanizates. Research indicates that the degree of crosslinking and the efficiency of the crosslinking process, measured as moles of crosslinks per mole of CBS, are notably higher compared to other crosslinking agents like peroxide or sulfur tetramethylthiuram disulfide []. This highlights the effectiveness of CBS in achieving desired crosslinking densities and, consequently, influencing the mechanical properties of the final rubber product.

Q4: What is the role of CBS in rubber vulcanization?

A4: CBS acts as a delayed-action accelerator in sulfur vulcanization of rubbers [, ]. It facilitates the formation of sulfur bridges between rubber molecules, leading to a crosslinked network, ultimately enhancing the rubber's strength, elasticity, and resistance to heat and aging.

Q5: How does the heating method influence the vulcanization process with CBS?

A6: Studies using squalene as a model compound for natural rubber have shown that microwave heating significantly accelerates the vulcanization process compared to conventional heating methods []. While CBS's role as an accelerator remains consistent, the increased heating rate with microwaves leads to differences in the amount and type of intermediate compounds formed, the crosslinking degree, and the sulfur transfer to the rubber molecules.

Q6: What type of allergic reactions can CBS cause?

A8: CBS is known to cause allergic contact dermatitis (ACD), primarily in occupational settings where exposure is common. It has been identified as a potential allergen in products like FFP2 masks and shoes [, ]. These reactions manifest as skin irritations like erythema and plaques upon contact.

Q7: How is CBS analyzed and quantified?

A9: Various analytical techniques are employed to characterize and quantify CBS. Pyrolysis gas chromatography, coupled with a sulfur-selective flame-photometric detector, helps analyze sulfur bridges in vulcanized rubber containing CBS []. High-performance liquid chromatography (HPLC) is used to track the reaction progress and identify intermediate products formed during CBS-accelerated vulcanization [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.